molecular formula C8H18Cl2N2 B2444560 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride CAS No. 2228890-93-3

1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride

Cat. No.: B2444560
CAS No.: 2228890-93-3
M. Wt: 213.15
InChI Key: OUAYZGMANJSHMT-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Scientific Research Applications

1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care and follow safety guidelines.

Future Directions

1-Allyl-1,4-diazepane dihydrochloride offers immense potential for investigating various chemical reactions and exploring its role in drug synthesis. It could be a valuable compound for future research in diverse scientific fields.

Relevant Papers Several papers were found during the search. One paper discusses the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones . Another paper presents an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . These papers could provide more detailed information on the topic .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-diazepane with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted diazepane derivatives.

Comparison with Similar Compounds

  • 1-Ethyl-1,4-diazepane dihydrochloride
  • 1-(2-Hydroxyethyl)-1,4-diazepane dihydrochloride
  • 1-(2-Methoxyethyl)-1,4-diazepane dihydrochloride

Comparison: 1-(prop-2-en-1-yl)-1,4-diazepane dihydrochloride is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-prop-2-enyl-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-6-10-7-3-4-9-5-8-10;;/h2,9H,1,3-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAYZGMANJSHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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